Cas no 66916-98-1 (2-(2-bromo-4-methoxyphenyl)acetonitrile)

2-(2-bromo-4-methoxyphenyl)acetonitrile structure
66916-98-1 structure
Product Name:2-(2-bromo-4-methoxyphenyl)acetonitrile
CAS No:66916-98-1
MF:C9H8BrNO
MW:226.06992149353
CID:3040344
PubChem ID:10799236
Update Time:2025-04-24

2-(2-bromo-4-methoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-4-methoxyphenyl)acetonitrile
    • CS-0161651
    • 2-Bromo-4-methoxyphenylacetonitrile
    • 2-Bromo-4-Methoxybenzyl Cyanide
    • Benzeneacetonitrile, 2-bromo-4-methoxy-
    • AKOS024225079
    • C13399
    • 2-Bromo-4-methoxybenzeneacetonitrile
    • BS-17390
    • DTXSID801289116
    • 66916-98-1
    • MFCD18391930
    • Inchi: 1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
    • InChI Key: HGIMMKGDPPDRTN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC#N)OC

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • PSA: 33.02000
  • LogP: 2.52378

2-(2-bromo-4-methoxyphenyl)acetonitrile Pricemore >>

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2-(2-bromo-4-methoxyphenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:66916-98-1)2-(2-bromo-4-methoxyphenyl)acetonitrile
Order Number:A949401
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:03
Price ($):329.0
Email:sales@amadischem.com

2-(2-bromo-4-methoxyphenyl)acetonitrile Related Literature

Additional information on 2-(2-bromo-4-methoxyphenyl)acetonitrile

Professional Introduction of 2-(2-Bromo-4-Methoxyphenyl)Acetonitrile (CAS No. 66916-98-1)

2-(2-Bromo-4-methoxyphenyl)acetonitrile, also known by its CAS registry number CAS No. 66916-98-1, is a specialized organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic nitriles, characterized by its unique structure combining a brominated aromatic ring with a methoxy substituent and an acetonitrile group. Its complex molecular framework makes it a subject of interest for researchers exploring novel therapeutic agents and bioactive molecules.

The compound's core structure features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a methoxy group. This arrangement creates a unique electronic environment, influencing the compound's reactivity and bioavailability. The presence of the acetonitrile group further adds to its chemical complexity, positioning it as a potential candidate for drug discovery applications.

Recent studies have highlighted the importance of aromatic nitriles in cancer research. These compounds are being investigated for their ability to inhibit key enzymes and pathways involved in cancer progression. For instance, researchers have explored the potential of acetonitrile-containing compounds as matrix metalloproteinase (MMP) inhibitors, which are crucial in targeting metastatic cancers. The combination of bromine and methoxy groups in 2-(2-bromo-4-methoxyphenyl)acetonitrile may enhance its ability to modulate these enzymes, making it a promising lead for anti-cancer drug development.

In addition to oncology, this compound has shown potential in the realm of neurodegenerative diseases. The methoxy group, known for its electron-donating properties, may play a role in enhancing the compound's ability to cross the blood-brain barrier, a critical factor in neurotherapeutic agents. This property positions 2-(2-bromo-4-methoxyphenyl)acetonitrile as a valuable tool in exploring treatments for conditions such as Alzheimer's disease and dementia.

The development of cytotoxic agents is another area where this compound has demonstrated promise. Its structure allows for selective targeting of cancer cells while minimizing damage to healthy tissues. This selectivity is attributed to the compound's ability to disrupt specific cellular pathways, a critical factor in chemotherapy and oncology research.

Furthermore, the bromine substituent in 2-(2-bromo-4-methoxyphenyl)acetonitrile contributes to its potential as a bioisostere in drug design. Bioisosteres are structural analogs that replace functional groups within a molecule while retaining or modifying biological activity. This property makes the compound a valuable candidate for optimizing existing drugs or developing new ones with improved efficacy and safety profiles.

Recent advancements in molecular modeling and computational chemistry have enabled researchers to gain deeper insights into the interactions of 2-(2-bromo-4-methoxyphenyl)acetonitrile with biological systems. These studies have revealed that the compound exhibits significant binding affinity to target proteins, such as those involved in signal transduction pathways. This interaction is pivotal in determining its therapeutic potential and selective toxicity.

The methoxy group's role in modulating the compound's pharmacokinetics has been a focal point of recent investigations. Studies have shown that this substituent enhances the compound's stability and metabolic half-life, which are critical factors in drug formulation and delivery. This finding underscores the importance of structural modifications in optimizing bioavailability and therapeutic efficacy.

Moreover, the acetonitrile group's electron-withdrawing nature contributes to the compound's reactivity and ability to form hydrogen bonds with biological macromolecules. These properties are being leveraged to design new inhibitors and agonists for various disease targets, including those involved in inflammatory diseases and bacterial infections.

In summary, 2-(2-bromo-4-methoxyphenyl)acetonitrile (CAS No. 66916-98-1) stands as a compelling candidate in the realm of biomedical research. Its unique structural features and diverse biological activities make it a valuable tool for exploring innovative therapeutic solutions across various disease states, including cancer, neurodegenerative diseases, and inflammatory conditions.

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Amadis Chemical Company Limited
(CAS:66916-98-1)2-(2-bromo-4-methoxyphenyl)acetonitrile
A949401
Purity:99%
Quantity:25g
Price ($):329.0
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